3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
3-(2,5-Dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thieno[3,2-d]pyrimidinone core with substituted benzyl and phenyl groups, contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-14-8-9-15(2)17(10-14)11-24-13-23-20-19(12-26-21(20)22(24)25)18-7-5-4-6-16(18)3/h4-10,12-13H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAAHGUFJOFELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidinone Core: This step often involves the cyclization of appropriate precursors such as thiophene derivatives and pyrimidine intermediates under acidic or basic conditions.
Substitution Reactions: The introduction of the 2,5-dimethylbenzyl and 2-methylphenyl groups is achieved through nucleophilic substitution reactions. These reactions may require catalysts such as palladium or copper complexes to facilitate the coupling of the aromatic rings.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and minimize by-products, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings or the thieno[3,2-d]pyrimidinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in studies related to antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research.
Medicine
In medicine, derivatives of thieno[3,2-d]pyrimidinones are being investigated for their potential as antitubercular agents . The compound’s structure-activity relationship is studied to optimize its efficacy and minimize toxicity.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as electronic or photonic applications. Its stability and reactivity make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: Another member of the thienopyrimidinone family with similar core structure but different substituents.
Thieno[3,2-d]pyrimidin-4-amine: A related compound with an amine group instead of the ketone, showing different biological activities.
Uniqueness
3-(2,5-Dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and phenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class. Its unique structure, characterized by a fused thiophene and pyrimidine ring system with bulky substituents, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 316.43 g/mol. The structural complexity is derived from the presence of both 2,5-dimethylbenzyl and 2-methylphenyl groups, which enhance its lipophilicity and may influence its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. For example, it has been noted to interfere with enzymes related to cell wall synthesis in bacterial pathogens such as Mycobacterium tuberculosis, leading to bactericidal effects.
- Antiviral Properties : Preliminary studies suggest that derivatives of thienopyrimidines exhibit antiviral activity by targeting viral replication mechanisms. Although specific data on this compound is limited, related compounds have shown promising results against various viral infections .
- Antimicrobial Activity : In vitro studies have indicated that compounds within the thienopyrimidine class possess significant antibacterial and antifungal properties. The structure-activity relationship (SAR) suggests that electron-withdrawing groups enhance antimicrobial efficacy .
Case Studies and Research Findings
- Antitubercular Activity : A study evaluated the efficacy of thienopyrimidine derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited low micromolar activity, suggesting potential for development as antitubercular agents. Although specific data for our compound is sparse, its structural similarity implies potential effectiveness in this area.
- Antiviral Screening : Research focused on similar thienopyrimidine compounds highlighted their ability to inhibit viral replication in cell cultures. The affinity for viral proteins and subsequent inhibition of replication pathways were documented, providing a basis for further investigation into the antiviral capabilities of this compound .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for various thienopyrimidine derivatives:
Q & A
Q. Key factors :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles.
- Metabolic profiling : Conduct microsomal stability assays (e.g., human CYP450 isoforms) to identify metabolic soft spots.
- In vivo PK/PD correlation : Administer via IV/oral routes in rodent models and measure plasma half-life (t₁/₂) and AUC (Area Under Curve).
Data from suggest that introducing hydrophilic groups (e.g., ethoxy) at the 4-position improves aqueous solubility without compromising target binding .
What mechanistic insights exist for this compound’s interaction with kinase targets, and how can they guide derivative design?
Docking studies () indicate that the thienopyrimidine core occupies the ATP-binding pocket, with the 2-methylphenyl group forming van der Waals contacts in hydrophobic regions. Derivatives with bulkier substituents (e.g., 3,5-dimethylbenzyl in ) show enhanced kinase inhibition due to improved hydrophobic fit. Advanced MD (Molecular Dynamics) simulations (≥100 ns trajectories) can predict binding stability and guide substitutions .
How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?
Q. Best practices :
- Process analytical technology (PAT) : Use in-line FTIR or HPLC monitoring to track reaction progress.
- DoE (Design of Experiments) : Optimize parameters (e.g., catalyst loading, mixing speed) via response surface methodology.
- Purification scalability : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures). notes industrial-scale adaptations, such as continuous-flow reactors, to improve yield .
What are the limitations of current biological activity data, and how can they be addressed in future studies?
Q. Limitations :
- Lack of in vivo toxicity data (e.g., hepatotoxicity in rodent models).
- Limited selectivity profiling against non-target kinases.
Solutions : - Off-target screening : Use kinome-wide profiling platforms (e.g., KinomeScan).
- Toxicogenomics : Assess gene expression changes in liver/kidney tissues post-treatment. ’s ecological impact framework provides a template for multi-parameter risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
